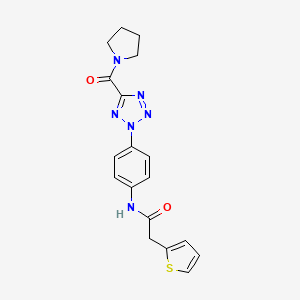

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S/c25-16(12-15-4-3-11-27-15)19-13-5-7-14(8-6-13)24-21-17(20-22-24)18(26)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12H2,(H,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAUKWIPKUNGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates several functional groups, including a pyrrolidine moiety and a tetrazole ring, which are known to influence biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₈N₆O₂S

- Molecular Weight : 382.4 g/mol

- CAS Number : 1396802-07-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

-

Anticancer Activity

- Several studies indicate that this compound exhibits promising anticancer properties. Research published in "Bioorganic & Medicinal Chemistry Letters" highlights its ability to target specific cellular pathways involved in tumor growth and proliferation. The compound may modulate enzyme activities or receptor signaling pathways critical for cancer cell survival and proliferation.

- Anticonvulsant Activity

- Anti-inflammatory Effects

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

- Enzyme Modulation : The tetrazole ring may facilitate interactions with various enzymes, potentially leading to altered metabolic pathways involved in disease processes.

- Receptor Binding : The compound may bind to specific receptors involved in tumor growth or inflammation, thereby inhibiting their activity and leading to therapeutic effects.

Case Studies and Research Findings

Preparation Methods

Synthesis of 5-(Pyrrolidine-1-Carbonyl)-2H-Tetrazole

The tetrazole core is synthesized via cycloaddition or post-functionalization. A two-step protocol adapted from involves:

- Cycloaddition reaction : Treatment of pyrrolidine-1-carbonyl cyanide with sodium azide in dimethylformamide (DMF) at 100°C for 24 hours yields 5-(pyrrolidine-1-carbonyl)-1H-tetrazole.

- N-Alkylation : Reacting the tetrazole with 4-iodophenyl bromide in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) in acetonitrile (80°C, 12 hours) affords 2-(4-iodophenyl)-5-(pyrrolidine-1-carbonyl)-2H-tetrazole.

Key Optimization :

Preparation of 2-(Thiophen-2-yl)Acetyl Chloride

Adapting methods from, thiophene-2-acetic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours). The resultant acyl chloride is purified via distillation (bp 120–122°C) and stored under anhydrous conditions.

Coupling of Tetrazole and Acetamide Moieties

The final step involves amide bond formation between 2-(4-aminophenyl)-5-(pyrrolidine-1-carbonyl)-2H-tetrazole and 2-(thiophen-2-yl)acetyl chloride. Following, the amine (10 mmol) is dissolved in tetrahydrofuran (THF) with triethylamine (TEA, 1.2 eq) as base. The acyl chloride (1.1 eq) in THF is added dropwise, and the mixture is stirred at room temperature for 15 hours. Post-reaction, the product is precipitated by acidification (pH 3.5) and recrystallized from acetonitrile.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Time | 15 hours |

| Yield | 65–70% |

Alternative Synthetic Pathways

Enzymatic Acylation Using Penicillin Amidases

Patent discloses enzymatic acylation for β-lactam antibiotics, which can be adapted for amide bond formation. Penicillin G amidase (EC 3.5.1.11) catalyzes the reaction between 2-(thiophen-2-yl)acetic acid esters and the tetrazole-bearing amine in aqueous buffer (pH 7.5, 37°C). This method offers:

- High selectivity : Minimal byproducts compared to chemical acylation.

- Sustainability : Biocatalyst recycling reduces waste.

Limitations : Enzyme stability at substrate concentrations >1 mM necessitates iterative batch processing.

Microwave-Assisted Cyclization

Inspired by, microwave irradiation (150°C, 300 W, 20 minutes) accelerates tetrazole formation from nitriles and azides. This approach reduces reaction time from 24 hours to 30 minutes, albeit with moderate yield (55%).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, tetrazole-H), 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.95–6.85 (m, 2H, thiophene-H), 3.65–3.50 (m, 4H, pyrrolidine-CH₂), 2.05–1.90 (m, 4H, pyrrolidine-CH₂).

- FT-IR (KBr) : 1685 cm⁻¹ (C=O amide), 1600 cm⁻¹ (tetrazole ring), 1240 cm⁻¹ (C-N).

- HRMS (ESI+) : m/z calculated for C₂₂H₂₃N₅O₂S [M+H]⁺: 436.1550; found: 436.1548.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows >98% purity at λ = 254 nm.

Challenges and Mitigation Strategies

Q & A

Basic: What are the recommended synthetic routes for N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions.

- Step 2: Introduction of the pyrrolidine-carbonyl group via acylation, using reagents like pyrrolidine-1-carbonyl chloride in anhydrous dichloromethane .

- Step 3: Coupling the thiophen-2-yl acetamide moiety through nucleophilic substitution or amide bond formation .

Optimization Tips:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or tetrazole groups.

- Control temperature (0–5°C during acylation; room temperature for coupling) to minimize side reactions .

- Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What analytical techniques are essential for structural confirmation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS):

- Infrared Spectroscopy (IR):

- Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and tetrazole (C=N, ~1550 cm⁻¹) stretches .

Advanced: How can low yields during the tetrazole cyclization step be addressed?

Answer:

Low yields may arise from:

- Incomplete cyclization: Use excess sodium azide (1.5 eq) and prolonged reaction times (24–48 hr) under reflux in DMF .

- By-product formation: Add ammonium chloride to quench unreacted azide intermediates .

- Purification challenges: Employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for polar by-products .

Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., COX-2, kinases). Parameterize the tetrazole and thiophene moieties for accurate charge assignment .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electron distribution .

- X-ray Crystallography: Refine crystal structures using SHELXL (for small molecules) to resolve bond lengths/angles and validate docking poses .

Basic: How is the compound’s bioactivity typically evaluated in preliminary assays?

Answer:

- In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (48–72 hr exposure) .

- Enzyme inhibition: Screen against COX-1/2 or kinases using fluorometric/colorimetric kits (e.g., ATPase activity for kinases) .

- Antimicrobial activity: Conduct broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Answer:

- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS after oral/intraperitoneal administration in rodents. Low solubility (logP >3) may reduce in vivo efficacy despite in vitro activity .

- Metabolite Identification: Use HPLC-QTOF-MS to detect phase I/II metabolites. Thiophene oxidation or tetrazole cleavage could deactivate the compound .

- Dose Optimization: Conduct dose-response studies to bridge efficacy gaps .

Advanced: What strategies enhance the structure-activity relationship (SAR) of this compound?

Answer:

- Substituent Variation: Replace pyrrolidine with piperidine or morpholine to modulate steric/electronic effects. Thiophene substitution (e.g., 3-bromo) may improve target selectivity .

- Bioisosteric Replacement: Substitute the tetrazole with a carboxylate group to enhance solubility while retaining hydrogen-bonding capacity .

- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

Basic: How is purity assessed during synthesis, and what thresholds are acceptable for publication?

Answer:

- HPLC: Purity ≥95% (UV detection at 254 nm, C18 column, acetonitrile/water gradient) .

- Elemental Analysis: Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

- Melting Point: Sharp range (<2°C deviation) confirms crystallinity .

Advanced: How can reaction pathways be elucidated for unexpected by-products?

Answer:

- Tandem Mass Spectrometry (MS/MS): Fragment ions reveal structural modifications (e.g., demethylation or ring-opening) .

- Isotopic Labeling: Use ¹³C-labeled reagents to trace carbon migration during cyclization .

- Kinetic Studies: Monitor intermediate accumulation via in situ IR or NMR to identify rate-limiting steps .

Advanced: What are the best practices for crystallographic data deposition and validation?

Answer:

- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) and SHELXT for structure solution. Ensure R-factor <0.05 .

- Deposition: Submit CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) with full refinement details .

- Validation: Check using checkCIF/PLATON for symmetry errors and ADDSYM to detect missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.